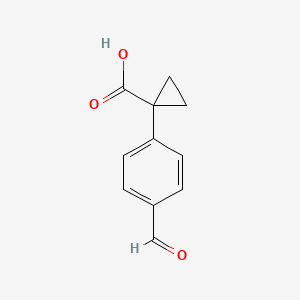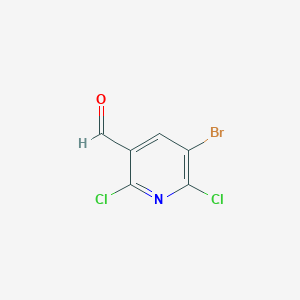
5-Bromo-2,6-dichloronicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,6-dichloronicotinaldehyde: is a chemical compound with the molecular formula C6H2BrCl2NO and a molecular weight of 254.89 g/mol It is characterized by the presence of bromine, chlorine, and aldehyde functional groups attached to a nicotinic acid derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-dichloronicotinaldehyde typically involves the bromination and chlorination of nicotinaldehyde derivatives. One common method includes the following steps:
Starting Material: Nicotinaldehyde is used as the starting material.
Chlorination: The nicotinaldehyde undergoes chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Chlorination and Bromination: Using industrial-grade reagents and equipment to carry out the chlorination and bromination steps.
化学反应分析
Types of Reactions: 5-Bromo-2,6-dichloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Bromo-2,6-dichloronicotinic acid.
Reduction: 5-Bromo-2,6-dichloronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Bromo-2,6-dichloronicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other nicotinic acid derivatives .
Biology: In biological research, this compound is used to study the effects of halogenated aldehydes on cellular processes. It is also used in the development of biochemical assays to investigate enzyme activity and inhibition .
Medicine: Its halogenated structure makes it a candidate for the synthesis of pharmacologically active molecules, including antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes .
作用机制
The mechanism of action of 5-Bromo-2,6-dichloronicotinaldehyde involves its interaction with biological molecules, particularly proteins and enzymes. The aldehyde group can form covalent bonds with amino acid residues, leading to the inhibition of enzyme activity. The halogen atoms (bromine and chlorine) enhance the compound’s reactivity and binding affinity to molecular targets .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming covalent bonds with active site residues.
Cellular Pathways: It may interfere with cellular signaling pathways by modifying key proteins involved in signal transduction.
相似化合物的比较
5-Bromo-2-chloronicotinaldehyde: Similar structure but lacks one chlorine atom.
2,6-Dichloronicotinaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-2,6-dichloronicotinic acid: Oxidized form of 5-Bromo-2,6-dichloronicotinaldehyde.
Uniqueness: The combination of these halogens with the aldehyde group makes it a versatile intermediate for various chemical reactions and applications .
属性
IUPAC Name |
5-bromo-2,6-dichloropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBGJZJEKNFHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]](/img/structure/B8237624.png)
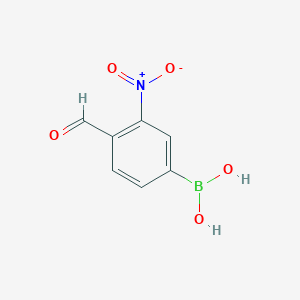
![[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B8237628.png)
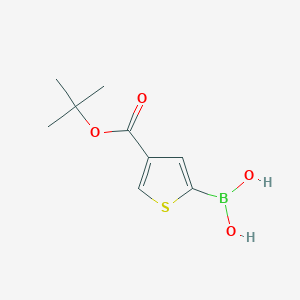
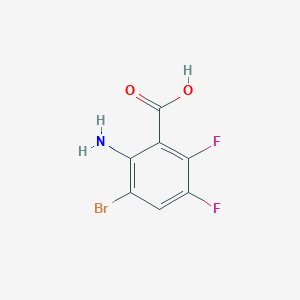
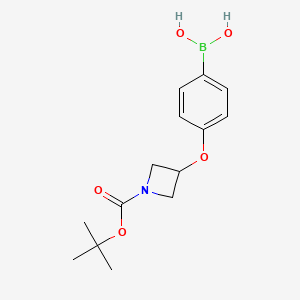
![2-[2-((4-Pyridyl)methoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8237674.png)
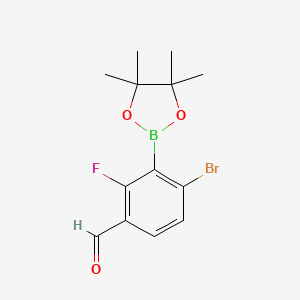
![Ethyl 2-{1-[(4-chlorophenyl)carbonyl]-5-hydroxy-2-methylindol-3-yl}acetate](/img/structure/B8237681.png)
![1-{5-Chloro-2H,3H-pyrrolo[2,3-b]pyridin-1-yl}ethanone](/img/structure/B8237683.png)
![4,4,5,5-Tetramethyl-2-[4-[4-(trifluoromethoxy)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B8237688.png)
![2-[4-Methanesulfonyl-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8237689.png)
